molecular formula C20H18ClN5O3 B11296176 N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

Cat. No.: B11296176
M. Wt: 411.8 g/mol
InChI Key: XYMTUWVJEYCNKJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, methyl, methoxy, and imidazo-triazolyl groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[1,2-b][1,2,4]triazole structure, followed by the introduction of the chloro, methyl, and methoxy substituents. Common reagents used in these reactions include chlorinating agents, methylating agents, and methoxylating agents under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-b][1,2,4]triazole derivatives with different substituents. Examples include:

Uniqueness

N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide is unique due to its specific combination of functional groups and the imidazo[1,2-b][1,2,4]triazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18ClN5O3

Molecular Weight

411.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]acetamide

InChI

InChI=1S/C20H18ClN5O3/c1-11-3-6-13(9-15(11)21)22-17(27)10-16-19(28)24-20-23-18(25-26(16)20)12-4-7-14(29-2)8-5-12/h3-9,16H,10H2,1-2H3,(H,22,27)(H,23,24,25,28)

InChI Key

XYMTUWVJEYCNKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=C(C=C4)OC)Cl

Origin of Product

United States

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